Mepixanox

Catalog No.
S534985
CAS No.
17854-59-0
M.F
C20H21NO3
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepixanox

CAS Number

17854-59-0

Product Name

Mepixanox

IUPAC Name

3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H21NO3/c1-23-17-10-9-15-19(22)14-7-3-4-8-18(14)24-20(15)16(17)13-21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3

InChI Key

PYSOHOOUXFWCFF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-methoxy-4-(piperidinomethyl)xanthone, mepixanox, pimexone, pimexone hydrochloride

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4

The exact mass of the compound Mepixanox is 323.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of xanthones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mepixanox (3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one), also known as pimexone, is a highly specialized xanthone derivative primarily utilized as a respiratory stimulant and central nervous system (CNS) analeptic . Unlike broad-spectrum xanthones, Mepixanox is defined by its specific piperidinylmethyl substitution, which dictates its distinct pharmacological profile and physicochemical behavior [1]. Commercially available primarily as a high-purity (>98%) free base or a hydrochloride salt, it presents a molecular weight of 323.39 g/mol and is a critical raw material for in vivo cardiorespiratory modeling, pharmacokinetic reference standards, and advanced heterocyclic derivatization . For procurement professionals and formulation scientists, selecting the correct salt form and understanding its specific solubility profile (highly soluble in DMSO) are paramount for ensuring reproducible assay performance and stable downstream formulations .

Substituting Mepixanox with other common respiratory stimulants or generic xanthone derivatives critically compromises both experimental validity and formulation integrity. While other analeptics like Pentylenetetrazole (PTZ) are widely available, PTZ acts as a non-competitive GABA antagonist with a high propensity for inducing epileptogenic activity (seizures), making it unsuitable for isolated respiratory studies without severe CNS off-target effects [1]. Furthermore, attempting to substitute Mepixanox with generic xanthone-class chemicals fails because those analogs often lack the 4-piperidinylmethyl moiety required for its specific analeptic action [2]. From a processability standpoint, the specific regioselective structure of Mepixanox means that crude xanthone mixtures will not yield the necessary target binding affinity, necessitating the procurement of precisely synthesized, high-purity Mepixanox over cheaper, structurally incomplete analogs .

Thermal Stability and Form Selection for High-Temperature Processing

The physical form of Mepixanox dictates its thermal limits during pharmaceutical processing or polymer-matrix embedding. The Mepixanox free base exhibits a sharp melting point of 159.5–160 °C, whereas the Mepixanox hydrochloride derivative (CAS 17854-76-1) demonstrates significantly higher thermal stability, melting with decomposition at >200 °C [1]. Buyers must specify the salt form based on manufacturing temperatures; processes exceeding 150 °C require the hydrochloride salt to prevent premature melting and degradation .

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data159.5 - 160 °C (Free Base)
Comparator Or Baseline>200 °C with decomposition (Hydrochloride Salt)
Quantified Difference>40 °C increase in thermal stability for the HCl salt
ConditionsStandard melting point determination (crystalline powder from ethyl acetate vs. ethanol)

Procurement must align the compound's salt form with the thermal parameters of the intended manufacturing or formulation process to avoid material loss.

Solubility Constraints Dictating Solvent Procurement

Mepixanox free base is highly soluble in Dimethyl Sulfoxide (DMSO), making it ideal for in vitro screening stock solutions, but it presents challenges in purely aqueous environments . Attempting to dissolve the free base in standard physiological buffers without co-solvents leads to precipitation and irreproducible dosing. Formulations require either the procurement of the hydrochloride salt or the use of organic co-solvents to maintain stability .

Evidence DimensionSolvent Compatibility
Target Compound DataFully soluble in DMSO
Comparator Or BaselineStandard aqueous buffers (poor solubility for free base)
Quantified DifferenceTransition from insoluble to fully soluble via specific solvent selection
ConditionsRoom temperature dissolution for in vitro and formulation assays

Laboratory buyers must co-procure appropriate analytical-grade solvents (DMSO) or specifically request the HCl salt if purely aqueous workflows are mandatory.

Analytical Baseline Separation in Pharmacokinetic Assays

As a reference standard in pharmacokinetics, Mepixanox provides a highly specific analytical signature. With a molecular weight of 323.39 g/mol, it is easily distinguished from other respiratory stimulants like Doxapram (378.51 g/mol) in LC-MS and HPLC serum determinations [1]. Historical HPLC methodologies have established robust protocols for Mepixanox quantification in serum, making it a reliable internal standard or primary analyte for evaluating xanthone-derivative clearance rates[2].

Evidence DimensionMolecular Weight / Analytical Resolution
Target Compound Data323.39 g/mol (Mepixanox)
Comparator Or Baseline378.51 g/mol (Doxapram)
Quantified Difference55.12 g/mol mass difference ensuring baseline separation
ConditionsHigh-performance liquid chromatographic (HPLC) determination in serum

Analytical laboratories should procure >98% purity Mepixanox to serve as an unambiguous, high-resolution reference standard in complex biological matrices.

In Vivo Safety Margin and Off-Target Epileptogenic Risk

When procuring analeptic agents for respiratory modeling, Mepixanox provides a targeted respiratory stimulation profile without the severe seizure risks associated with Pentylenetetrazole (PTZ). While PTZ acts as a non-competitive GABA antagonist that reliably induces epileptogenic activity, Mepixanox's specific xanthone structure avoids this broad CNS overexcitation, providing a safer therapeutic window for isolated respiratory studies [1]. This structural specificity ensures that respiratory recovery data is not confounded by chemically induced convulsions .

Evidence DimensionOff-target epileptogenic activity
Target Compound DataTargeted respiratory stimulation (Analeptic, ATC R07AB09)
Comparator Or BaselinePentylenetetrazole (PTZ) - High seizure induction
Quantified DifferenceElimination of primary GABA-antagonist-induced seizure induction
ConditionsIn vivo cardiorespiratory insufficiency modeling

Researchers must select Mepixanox over PTZ to prevent confounding seizure events when studying isolated respiratory recovery.

Solid-State Formulation and High-Temperature Processing

Driven by the distinct thermal properties outlined in Section 3, Mepixanox hydrochloride is the procured material of choice for solid oral dose formulations or polymer-extruded delivery systems that require processing temperatures above 150 °C. The salt form's >200 °C decomposition threshold prevents the active pharmaceutical ingredient (API) degradation that would occur if the free base (mp 159.5 °C) were mistakenly utilized [1].

In Vitro Respiratory and CNS Receptor Screening

For laboratories conducting high-throughput screening of analeptic pathways, Mepixanox free base is the optimal choice due to its high solubility in DMSO. This allows for the creation of highly concentrated, stable stock solutions that can be accurately diluted into assay plates without the precipitation risks associated with purely aqueous baseline attempts .

Analytical Reference Standards in Pharmacokinetics

Because of its precise molecular weight (323.39 g/mol) and established HPLC serum protocols, high-purity (>98%) Mepixanox is routinely procured as an analytical reference standard. It allows bioanalytical labs to achieve baseline separation from other stimulants (like Doxapram) during the quantification of drug clearance and metabolic stability in complex biological matrices [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

323.15214353 Da

Monoisotopic Mass

323.15214353 Da

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

159.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7419T4YQQW

Related CAS

17854-76-1 (hydrochloride)

ATC Code

R - Respiratory system
R07 - Other respiratory system products
R07A - Other respiratory system products
R07AB - Respiratory stimulants
R07AB09 - Mepixanox

Other CAS

17854-59-0

Wikipedia

Mepixanox

Dates

Last modified: 02-18-2024
1: Bedello PG, Depaoli MA. [Dermatitis caused by bulbar analeptics: mepixanox and theophylline]. G Ital Dermatol Venereol. 1988 Oct;123(10):517-8. Italian. PubMed PMID: 2977777.
2: Grossi G, Lippi A, Battistoni R, Martelli E, Sturani C. High-performance liquid chromatographic determination of mepixanthone in serum. J Chromatogr. 1984 Jul 13;309(1):214-8. PubMed PMID: 6480769.
3: Bertoldi G, Manno E, Giacoletti G, Givone C. [The use of mepixantone in general anesthesia]. Minerva Anestesiol. 1983 Jun;49(6):385-8. Italian. PubMed PMID: 6137792.
4: Olivieri D, Cantatore D, Pezza A, Polistina D. [Clinical observations on the use of a new respiratory analeptic (pimexone)]. Arch Monaldi. 1980 May-Jun;35(3):117-26. Italian. PubMed PMID: 6119060.

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